2-Nonanone, 4-(acetyloxy)-3-methylene-
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Overview
Description
2-Nonanone, 4-(acetyloxy)-3-methylene- is an organic compound characterized by its unique chemical structure It belongs to the class of ketones and is known for its applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonanone, 4-(acetyloxy)-3-methylene- typically involves the oxidation of nonanal, a process facilitated by oxidizing agents such as potassium permanganate . Another common method includes the oxidation of 2-nonanol or the condensation of acetone with butyraldehyde . These methods are employed to achieve the desired chemical structure and properties of the compound.
Industrial Production Methods: Industrial production of 2-Nonanone, 4-(acetyloxy)-3-methylene- often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for various applications. The use of advanced chemical reactors and controlled reaction conditions is crucial in industrial settings to maintain the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Nonanone, 4-(acetyloxy)-3-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of 2-Nonanone, 4-(acetyloxy)-3-methylene- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of 2-Nonanone, 4-(acetyloxy)-3-methylene- depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-Nonanone, 4-(acetyloxy)-3-methylene- has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of complex molecules. In biology, it is used to study the interactions between microorganisms and their environment . The compound’s unique properties make it suitable for use in the fragrance and flavor industry, where it contributes to the development of various products
Mechanism of Action
The mechanism of action of 2-Nonanone, 4-(acetyloxy)-3-methylene- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the DnaK-dependent refolding of heat-inactivated bacterial luciferases in Escherichia coli cells . This inhibitory activity is attributed to the compound’s ability to interact with hydrophobic segments of substrates and compete with chaperones . These interactions play a crucial role in the compound’s effects on bacterial cells and other biological systems.
Comparison with Similar Compounds
2-Nonanone, 4-(acetyloxy)-3-methylene- can be compared with other similar compounds, such as 2-heptanone and 2-undecanone . These compounds share similar chemical structures and properties but differ in their carbon chain lengths and specific functional groups. The uniqueness of 2-Nonanone, 4-(acetyloxy)-3-methylene- lies in its specific molecular configuration, which imparts distinct properties and applications. Other similar compounds include 2-pentanone and 2-nonanol .
By understanding the detailed aspects of 2-Nonanone, 4-(acetyloxy)-3-methylene-, researchers can harness its potential for various scientific and industrial applications. The compound’s unique properties and versatile reactivity make it a valuable asset in multiple fields of study.
Properties
CAS No. |
268226-97-7 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(3-methylidene-2-oxononan-4-yl) acetate |
InChI |
InChI=1S/C12H20O3/c1-5-6-7-8-12(15-11(4)14)9(2)10(3)13/h12H,2,5-8H2,1,3-4H3 |
InChI Key |
DIQKMCVVKUZMCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=C)C(=O)C)OC(=O)C |
Origin of Product |
United States |
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